molecular formula C23H23NO3 B13954831 (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 63690-29-9

(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline

Cat. No.: B13954831
CAS No.: 63690-29-9
M. Wt: 361.4 g/mol
InChI Key: WYMOXBLFJMLCOZ-XOBZDJIOSA-N
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Description

The compound (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of methoxy and phenoxy groups through specific substitution reactions. Common reagents used in these reactions include methanol, phenol, and various catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline: can be compared with other isoquinoline derivatives, such as berberine and papaverine, which also exhibit diverse biological activities.

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct reactivity and biological properties. Its combination of methoxy and phenoxy groups, along with the fused benzofuro and isoquinoline rings, makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63690-29-9

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C23H23NO3/c1-25-18-8-7-14-13-16-21-17(26-15-5-3-2-4-6-15)9-10-19-23(21,11-12-24-16)20(14)22(18)27-19/h2-10,16-17,19,21,24H,11-13H2,1H3/t16-,17+,19+,21-,23-/m1/s1

InChI Key

WYMOXBLFJMLCOZ-XOBZDJIOSA-N

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C=C[C@@H]5OC6=CC=CC=C6)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C=CC5OC6=CC=CC=C6)C=C1

Origin of Product

United States

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